molecular formula C₁₇H₁₇D₃F₂N₄O₃S B1156663 (2S,3S,5S)-Omarigliptin-d3

(2S,3S,5S)-Omarigliptin-d3

Cat. No.: B1156663
M. Wt: 401.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,5S)-Omarigliptin-d3 is a deuterium-labeled analog of Omarigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor . Omarigliptin itself is an investigational antidiabetic agent that functions by selectively inhibiting the DPP-4 enzyme, thereby increasing the concentration and prolonging the activity of endogenous incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This mechanism enhances glucose-dependent insulin secretion and reduces glucagon release, leading to improved blood glucose control . The parent compound is characterized by a long elimination half-life that supports once-weekly oral dosing in clinical studies . As a deuterated isotopologue, this compound is designed for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of Omarigliptin concentrations in complex biological matrices . Its primary research value lies in facilitating detailed pharmacokinetic studies, drug metabolism and excretion investigations, and other advanced analytical procedures in non-clinical research settings. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2S,3S,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2S,3S,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2s,3s,5s Omarigliptin D3

Characterization and Purity Assessment of Deuterated Stereoisomers

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is crucial to confirm the successful incorporation of deuterium (B1214612) and to quantify the percentage of the deuterated species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this analysis. rsc.orgresearchgate.net

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the isotopic distribution of a sample. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the presence and abundance of the deuterated isotopologues can be determined. For (2S,3S,5S)-Omarigliptin-d3, the mass spectrum would be expected to show a molecular ion peak three mass units higher than that of the non-deuterated Omarigliptin (B609743). The relative intensities of the M+0, M+1, M+2, and M+3 peaks provide a quantitative measure of the isotopic enrichment.

Table 1: Representative Mass Spectrometry Data for Isotopic Purity Analysis of this compound

Isotopologue Expected m/z Relative Abundance (%)
d0 (non-deuterated) [M+H]+ < 1
d1 [M+H+1]+ ~2
d2 [M+H+2]+ ~5

NMR Spectroscopy:

¹H NMR and ²H NMR spectroscopy provide valuable information about the location and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of deuterium incorporation. Integration of these signals allows for the quantification of deuterium at specific sites.

Stereochemical Integrity Determination

Ensuring the correct stereochemistry of this compound is paramount, as different stereoisomers can exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the stereochemical integrity of chiral compounds. researchgate.net

A validated chiral HPLC method would be developed using a suitable chiral stationary phase (CSP) to separate the desired (2S,3S,5S) isomer from all other possible stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving enantiomers and diastereomers of pharmaceutical compounds. mdpi.com

The method would be optimized by varying the mobile phase composition (e.g., mixtures of hexane, ethanol, and a basic modifier like diethylamine) and other chromatographic parameters to achieve baseline separation of all stereoisomers. researchgate.net The retention times of the different isomers would be established by injecting standards of the individual stereoisomers, if available, or by analyzing a sample containing a mixture of isomers. The enantiomeric and diastereomeric purity is then calculated based on the peak areas in the chromatogram.

Table 2: Representative Chiral HPLC Method Parameters and Results for Stereochemical Integrity Determination

Parameter Value
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time (2S,3S,5S)-isomer e.g., 12.5 min
Retention Time (other isomers) Separated from the main peak

| Stereochemical Purity | > 99.5% |

In addition to chiral HPLC, other analytical techniques such as Capillary Electrophoresis (CE) with chiral selectors can also be employed for the separation of stereoisomers. researchgate.net

Advanced Analytical Methodologies and Applications of 2s,3s,5s Omarigliptin D3

Development and Validation of Quantitative Bioanalytical Methods for Omarigliptin (B609743) and its Metabolites

Bioanalytical method validation is a crucial process in drug development, ensuring that the methods used for quantitative determination of drugs and their metabolites in biological fluids are reliable. wum.edu.plijpscr.info This process involves establishing and documenting the performance characteristics of the method, such as selectivity, linearity, accuracy, precision, and stability, according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). wum.edu.plnih.govfrontiersin.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and selectivity. nih.govmdpi.com The use of a stable isotope-labeled internal standard (SIL-IS) like (2S,3S,5S)-Omarigliptin-d3 is a cornerstone of developing reliable LC-MS/MS assays for omarigliptin. nih.gov

Validated LC-MS/MS methods have been established for the analysis of omarigliptin in both plasma and urine samples. nih.gov In these protocols, the sample preparation typically involves liquid-liquid extraction or protein precipitation to isolate omarigliptin and the this compound internal standard from the biological matrix. nih.govresearchgate.net Chromatographic separation is achieved using reverse-phase columns, followed by detection with a tandem mass spectrometer, often equipped with a turbo ionspray interface. nih.gov The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for potential matrix effects and variations in instrument response.

The validation of these methods demonstrates their suitability for pharmacokinetic studies. For instance, a typical plasma assay can achieve a lower limit of quantitation (LLOQ) of 1.0 ng/mL, with a linear analytical range extending to 1000 ng/mL. nih.gov For urine assays, the LLOQ might be around 40.0 ng/mL to accommodate for different concentration levels. nih.gov The validation process ensures that the method is accurate, precise, and robust for its intended application. nih.gov

Table 1: Example Parameters for a Validated LC-MS/MS Method for Omarigliptin

Parameter Plasma Assay Urine Assay
Internal Standard This compound This compound
Sample Preparation Liquid-Liquid Extraction Protein Precipitation
Instrumentation LC-MS/MS with Turbo Ionspray LC-MS/MS with Turbo Ionspray
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL 40.0 ng/mL
Analytical Range 1.0 - 1000 ng/mL 40.0 - 40,000 ng/mL

High-resolution mass spectrometry (HRMS), including technologies like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, plays a vital role in drug metabolite identification. nih.govresearchgate.netsemanticscholar.org These instruments provide highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of the elemental composition of metabolites and their fragments. nih.gov This capability is crucial for distinguishing drug-related material from endogenous components in a complex biological sample. nih.govwaters.com

For omarigliptin, which exhibits minimal metabolism, HRMS is an essential tool for confirming its metabolic profile. bohrium.com While major metabolic pathways may be absent, HRMS can detect and identify any minor metabolites that are formed. The process involves acquiring full-scan MS data to profile all components in a sample, followed by data mining techniques to pinpoint potential metabolites. nih.gov These techniques can include mass defect filtering, isotope pattern filtering, and background subtraction. nih.govresearchgate.net Once potential metabolites are detected, HRMS provides high-resolution product ion spectra to elucidate their structures. The use of this compound can aid in this process by helping to distinguish drug-related peaks from the background matrix, as the labeled metabolites will exhibit a characteristic mass shift.

The analysis of impurities and degradation products is a critical component of quality control for any pharmaceutical substance. asianjpr.com Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), have been developed to ensure the purity and stability of omarigliptin. researchgate.netresearchgate.netnih.gov

Stability-indicating HPLC methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions such as acid or alkaline hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.gov These methods typically utilize reverse-phase columns (e.g., C18 or C8) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector. researchgate.net The development of these methods involves optimizing parameters such as mobile phase composition, pH, and column temperature to achieve adequate separation of all relevant compounds. nih.gov The use of this compound in these methods is less common for impurity profiling itself but is crucial in LC-MS based methods used to identify the structures of unknown impurities or degradation products. researchgate.netnih.gov These techniques are essential for establishing the degradation pathways of the drug and ensuring the quality of the final product. ymcamerica.com

Table 2: Examples of Chromatographic Conditions for Omarigliptin Analysis

Technique Stationary Phase Mobile Phase Detection Application
HPLC RP-C18 Phosphate (B84403) buffer (pH 3.5): Acetonitrile (80:20, v/v) Diode Array (230 nm) Stability Profiling
TLC Silica Gel G.F254 Methanol: Ethyl acetate: 33% Ammonia (2:8:1, v/v/v) Densitometric Scan (254 nm) Stability Profiling
HPLC Hypersil BDS C18 Methanol: Potassium dihydrogen phosphate buffer (pH 7) (67:33, v/v) UV (235 nm) Simultaneous determination with other drugs

Application in Preclinical Pharmacokinetic and Disposition Studies

Preclinical studies are fundamental to understanding the pharmacokinetic profile of a new drug candidate. This compound is an indispensable tool in these investigations, enabling precise quantification and tracing of the drug in various biological systems.

The validated LC-MS/MS methods employing this compound are directly applied to determine the concentration of omarigliptin in samples from preclinical studies.

In Vitro Studies: In vitro systems, such as pooled human liver microsomes (pHLM), are used to investigate the metabolic stability of a drug. nih.gov By incubating omarigliptin with these microsomes and quantifying the remaining parent drug over time using an LC-MS/MS assay with the deuterated internal standard, researchers can determine its intrinsic clearance and predict its metabolic fate in humans.

In Vivo (Animal Model) Studies: In animal models, such as rats, the LC-MS/MS method is used to measure omarigliptin concentrations in plasma, urine, and tissues at various time points after administration. researchgate.net This data is used to calculate key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). nih.gov The accuracy afforded by the use of this compound is essential for building reliable pharmacokinetic models that can be used to predict the drug's behavior in humans. nih.gov

Isotopic tracing is a powerful technique used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov By labeling the drug molecule with a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C) isotope, its path through the body can be tracked.

The use of this compound serves as a form of isotopic tracing in mass spectrometry-based analyses. The known mass difference between the labeled standard and the unlabeled analyte allows for their unambiguous detection, even in complex biological matrices. nih.gov This approach is fundamental for quantitative bioanalysis.

For comprehensive drug disposition studies, compounds labeled with isotopes like carbon-14 (B1195169) are often used. nih.gov In a human ADME study, a single dose of ¹⁴C-labeled omarigliptin can be administered to track all drug-related material, including the parent drug and any metabolites, in plasma, urine, and feces. This allows for the determination of the routes and rates of elimination and provides a complete picture of the drug's disposition. While this compound is primarily used as an internal standard for quantification, the principles of isotopic labeling that it relies upon are central to these broader drug disposition studies. nih.govdntb.gov.ua The deuterium (B1214612) label ensures that the physicochemical properties of the internal standard closely mimic those of omarigliptin, a critical requirement for accurate quantification in ADME studies.

Mechanistic and Preclinical Pharmacological Characterization of Omarigliptin

In Vitro Enzyme Kinetics and Inhibition Profiling of Dipeptidyl Peptidase-4

Omarigliptin (B609743) has been identified as a potent, competitive, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. acs.orgnih.gov Its primary mechanism of action involves blocking the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. celerion.com

In vitro pharmacological studies have demonstrated that omarigliptin is a highly potent inhibitor of the DPP-4 enzyme. It exhibits a half-maximal inhibitory concentration (IC50) of 1.6 nM and an inhibition constant (Ki) of 0.8 nM. acs.orgnih.gov This potency is notably greater than that of another well-known DPP-4 inhibitor, sitagliptin (B1680988), which has an IC50 of 18 nM. acs.orgnih.gov The low nanomolar values for both IC50 and Ki indicate a strong binding affinity of omarigliptin to the active site of the DPP-4 enzyme.

Table 1: In Vitro DPP-4 Inhibition Data

Compound IC50 (nM) Ki (nM)
Omarigliptin 1.6 acs.orgnih.gov 0.8 acs.orgnih.gov
Sitagliptin 18 acs.orgnih.gov -

A critical aspect of the preclinical characterization of a DPP-4 inhibitor is its selectivity over other closely related proteases, particularly DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity in preclinical models. acs.org Omarigliptin has demonstrated a high degree of selectivity. acs.org In comprehensive in vitro testing against a panel of proteases including quiescent cell proline dipeptidase (QPP), fibroblast activation protein (FAP), prolyl endopeptidase (PEP), DPP-8, and DPP-9, omarigliptin showed an IC50 value greater than 67 μM for all tested enzymes. acs.org This indicates a selectivity of over 40,000-fold for DPP-4 compared to these related peptidases. acs.org

Table 2: Selectivity Profile of Omarigliptin

Peptidase IC50 (μM)
DPP-4 0.0016 acs.org
DPP-8 > 67 acs.org
DPP-9 > 67 acs.org
QPP > 67 acs.org
FAP > 67 acs.org
PEP > 67 acs.org

Molecular Interactions and Ligand Binding Studies with DPP-4

The interaction between omarigliptin and the DPP-4 enzyme has been elucidated through various structural and computational methods, revealing the specific binding modes and key residues involved.

X-ray crystallography studies have provided detailed insights into how omarigliptin binds within the active site of the DPP-4 enzyme. Although the specific crystal structure for omarigliptin was not cited in the provided results, a closely related analogue, fluoroomarigliptin, has been co-crystallized with DPP-4 (PDB code 4PNZ). acs.org The analysis of this complex reveals that omarigliptin and sitagliptin bind in a very similar manner within the DPP-4 active site, sharing key interactions. acs.orgnih.gov The DPP-4 enzyme's active site is a hydrophobic cavity composed of several key amino acid residues. nih.gov

Molecular docking and molecular dynamics (MD) simulations have been employed to further understand and predict the binding interactions of omarigliptin with DPP-4. ijpsonline.comnih.gov These computational studies corroborate the findings from X-ray crystallography, confirming the stable binding of the inhibitor within the enzyme's active site. researchgate.netbohrium.com MD simulations, which assess the stability and flexibility of the enzyme-inhibitor complex over time, have shown that the binding mode observed in docking studies is maintained. nih.govresearchgate.net These computational methods are crucial for understanding the dynamic behavior of the complex and for the rational design of new, potent inhibitors. bohrium.comnih.gov

The binding of omarigliptin to the DPP-4 active site is characterized by several key interactions with specific amino acid residues. acs.orgnih.gov The primary amino group of omarigliptin forms crucial salt bridges with the glutamate (B1630785) residues Glu205 and Glu206. acs.orgnih.gov The difluorophenyl group is also essential for binding. acs.org Specifically, one of the fluorine atoms on the phenyl ring forms a hydrogen bond with the side chain of Arginine 125 (R125). acs.org Additionally, the fused pyrrolopyrazole ring system engages in π-π stacking interactions with the aromatic side chain of Tyrosine 666 (Y666). nih.gov These interactions anchor the inhibitor firmly within the S1 and S2 subsites of the DPP-4 active site, which is essential for its potent inhibitory activity. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Animal Models

The preclinical ADME profile of omarigliptin has been characterized in several animal models, primarily Sprague-Dawley rats and beagle dogs, providing a foundational understanding of its pharmacokinetic behavior. These studies reveal that omarigliptin possesses favorable properties, including nearly complete oral bioavailability (~100% in both rats and dogs) and low plasma clearance. nih.govacs.org The volume of distribution at steady state suggests adequate tissue distribution without extensive accumulation. nih.govacs.orgscienceopen.com The terminal half-life is notably long in these preclinical species, which supported the potential for a long-acting profile in humans. acs.orgscienceopen.com

These pharmacokinetic parameters are typically determined using validated bioanalytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), to quantify the drug's concentration in biological matrices like plasma and urine. nih.govnih.gov For accurate and precise quantification, these assays employ a stable isotope-labeled internal standard, with (2S,3S,5S)-Omarigliptin-d3 serving as the ideal candidate for this purpose. nih.gov

Table 1: Mean Pharmacokinetic Parameters of Omarigliptin in Preclinical Species

Parameter Sprague-Dawley Rat Beagle Dog
Plasma Clearance (Clp) 1.1 mL/min/kg 0.9 mL/min/kg
Volume of Distribution (Vdss) 1.3 L/kg 0.8 L/kg
Terminal Half-life (T½) ~11 hours ~22 hours
Oral Bioavailability (F) ~100% ~100%

Data sourced from references acs.orgresearchgate.net.

Furthermore, in vitro studies using plasma from various species, including CD-1 mice, Sprague-Dawley rats, and beagle dogs, have been conducted to determine the extent of plasma protein binding using radiolabeled [3H]omarigliptin. acs.org The blood-to-plasma concentration ratio across these species ranged from 0.6 to 1.2, indicating no preferential partitioning into red blood cells. acs.org

Metabolic Fate Elucidation Using Deuterium (B1214612) Labeling

Stable isotope labeling is a powerful and fundamental technique in drug metabolism studies to trace the metabolic fate of a new chemical entity. nih.govresearchgate.net this compound, a deuterated analogue of omarigliptin, plays a critical role in the quantitative bioanalysis required for ADME studies. theclinivex.comcymitquimica.com Its primary application is as an internal standard for LC-MS/MS assays. nih.gov

The use of a stable isotope-labeled internal standard is essential for achieving high-quality pharmacokinetic data. nih.gov Because this compound is chemically identical to the parent drug, it co-elutes chromatographically and exhibits the same ionization efficiency and behavior during sample extraction and analysis. nih.gov However, it is differentiated by its higher mass due to the three deuterium atoms on the methylsulfonyl group. cymitquimica.comhoelzel-biotech.com This mass difference allows the mass spectrometer to detect and quantify the drug and the internal standard independently. By adding a known amount of this compound to every sample, researchers can accurately calculate the concentration of omarigliptin, as the ratio of the parent drug's signal to the standard's signal corrects for any variability or loss during sample processing. nih.gov

While direct metabolic studies using this compound as a tracer have not been detailed in available literature, the use of deuterium labeling can also help elucidate metabolic pathways. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can lead to a slower rate of metabolism if cleavage of this bond is the rate-limiting step, an observation known as the kinetic isotope effect. This principle can be used to identify sites of metabolic oxidation on a molecule.

Metabolite Identification and Structural Characterization

Investigations into the metabolism of omarigliptin indicate that the compound undergoes minimal biotransformation. bohrium.comnih.gov In human studies using [14C]omarigliptin, the parent compound was found to be the major circulating component in plasma and the primary drug-related entity excreted in urine, accounting for approximately 89% of the radioactivity. bohrium.comnih.gov This suggests that renal excretion of the unchanged drug is the main clearance mechanism. bohrium.comcelerion.com

Preclinical metabolite identification would follow a similar pattern, aiming to identify and characterize any biotransformation products in the plasma, urine, and feces of test species. The structural characterization of potential metabolites is achieved using high-resolution mass spectrometry (HRMS) techniques. researchgate.net These methods provide accurate mass measurements of both the parent drug and its metabolites, allowing for the determination of their elemental composition.

In this context, this compound serves as an indispensable tool. When analyzing complex biological samples, the known mass shift and fragmentation pattern of the deuterated standard help confirm the identity of the parent omarigliptin peak and distinguish it from background noise or endogenous compounds. nih.gov While specific preclinical metabolite structures for omarigliptin are not extensively detailed, forced degradation studies under stress conditions (such as acidic, alkaline, and oxidative environments) have been performed to identify potential degradation products, which could inform the search for in vivo metabolites. researchgate.net

Brain Permeation and Distribution Studies in Preclinical Models

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for centrally acting agents and an important consideration for peripherally acting drugs to assess potential central nervous system (CNS) side effects. Studies in rats have demonstrated that omarigliptin can cross the BBB. nih.govnih.gov

LC-MS/MS methods were developed to quantify omarigliptin concentrations in both plasma and brain tissue homogenates. nih.gov Following oral administration of a 5 mg/kg dose over 28 days in rats, the brain-to-plasma concentration ratio was determined to be 0.42, indicating significant penetration into the CNS. nih.gov Another study investigating intranasal administration found an even higher brain/plasma ratio. The precise quantification of omarigliptin in these different biological matrices is reliant on robust bioanalytical methods, which would typically employ this compound as an internal standard to ensure accuracy. nih.gov The lipophilic character and low molecular weight of omarigliptin are thought to contribute to its ability to permeate the BBB. nih.gov

Table 2: Brain Distribution of Omarigliptin in Rats After Oral Administration

Parameter Value
Dosing Regimen 5 mg/kg/day for 28 days
Plasma Concentration 1295.66 ± 684.63 ng/mL
Brain Tissue Concentration 543.56 ± 344.15 ng/g
Brain/Plasma Ratio 0.42

Data represents concentrations measured 2 hours after the last dose. Sourced from reference nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry on Dipeptidyl Peptidase-4 Inhibitory Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, in the omarigliptin (B609743) molecule is paramount to its high-affinity binding and potent inhibition of the DPP-4 enzyme. Research into the various stereoisomers of omarigliptin's core structure has demonstrated a clear and significant impact of stereochemistry on its biological activity.

In the development of omarigliptin, a series of tetrahydropyran (B127337) analogues were synthesized, which possess three chiral centers, leading to a possibility of eight different stereoisomers. acs.org The evaluation of these isomers for their DPP-4 inhibitory activity revealed that the (2R,3S,5R) configuration is the most potent. researchgate.net This specific arrangement ensures the optimal orientation of the key functional groups within the active site of the DPP-4 enzyme. The trans relationship between the 2,5-difluorophenyl group at the C2 position and the amino group at the C3 position is crucial for effective binding. researchgate.net Specifically, the (2R,3S) isomer of this fragment demonstrates a better fit in the active site compared to its (2S,3R) counterpart. researchgate.net This highlights the stringent stereochemical requirements for potent DPP-4 inhibition.

The essentiality of the (2R,3S,5R) stereochemistry is further underscored by the fact that other stereoisomers exhibit significantly reduced potency. This precise spatial orientation allows for key interactions, such as the formation of a salt bridge between the basic amine and the acidic residues Glu205 and Glu206 in the S2 pocket of the DPP-4 enzyme, and a hydrogen bond between the 2-fluoro atom of the difluorophenyl group and the side chain of Arg125. acs.org

DPP-4 Inhibitory Activity of Omarigliptin Stereoisomers

StereoisomerDPP-4 IC50 (nM)
(2R,3S,5R)1.6
Other StereoisomersSignificantly Reduced Potency

Design and Synthesis of Omarigliptin Analogues for SAR Exploration

The exploration of the structure-activity relationship (SAR) of omarigliptin has been a systematic process involving the design and synthesis of various analogues to understand the contribution of different structural motifs to its DPP-4 inhibitory activity.

Initial lead compounds included cyclohexylamine (B46788) analogues which, while potent DPP-4 inhibitors, exhibited undesirable off-target effects, such as inhibition of the hERG potassium channel. acs.org To mitigate this, the cyclohexyl ring was replaced with a tetrahydropyran ring, which reduced the basicity of the primary amine and significantly improved selectivity against hERG. acs.org

Further SAR studies focused on modifications of the tetrahydropyran scaffold and its substituents. The trifluorophenyl group on the left-hand side of the molecule was identified as a key contributor to potency. Replacement of this group with other substituents generally led to a decrease in DPP-4 inhibition, with the notable exception of a difluorophenyl group, which maintained comparable activity. researchgate.net

The right-hand side of the molecule, featuring a pyrrolopyrazole moiety, was also a subject of extensive investigation. The initial design was susceptible to metabolic oxidation. To address this, various 5,5-heterocycles were evaluated, leading to the selection of the stable and potent pyrrolopyrazole ring system. researchgate.net The addition of a methylsulfonyl group to the pyrazole (B372694) nitrogen further enhanced the pharmacokinetic profile, resulting in a longer half-life compared to the unsubstituted pyrazole. researchgate.net The synthesis of all eight possible stereoisomers of the core structure was a critical step in confirming the optimal (2R,3S,5R) configuration for DPP-4 inhibition. researchgate.net

SAR of Omarigliptin Analogues

Analogue ModificationImpact on DPP-4 ActivityRationale/Outcome
Cyclohexylamine to TetrahydropyranMaintained PotencyImproved hERG selectivity
Trifluorophenyl to DifluorophenylComparable PotencyOptimization of aromatic substituent
Other Trifluorophenyl ReplacementsReduced PotencyConfirmed importance of fluorinated phenyl ring
Introduction of Methylsulfonyl GroupEnhanced PharmacokineticsIncreased metabolic stability and half-life

Elucidation of Physicochemical Determinants for Preclinical Pharmacokinetic Properties

The favorable once-weekly pharmacokinetic profile of omarigliptin is a direct consequence of its carefully optimized physicochemical properties. Key structural features were rationally designed to achieve low clearance and a long half-life in preclinical species, which has translated to the desired dosing regimen in humans. acs.orgnih.gov

A critical determinant of omarigliptin's pharmacokinetic profile is its metabolic stability. The replacement of a metabolically vulnerable part of an earlier analogue with the stable pyrrolopyrazole ring system was a key step in preventing oxidative metabolism. researchgate.net Furthermore, the addition of the methylsulfonyl group not only contributed to potency but also to a longer half-life in preclinical studies. researchgate.net

The tetrahydropyran ring, which replaced the cyclohexylamine of earlier leads, not only improved selectivity but also influenced the compound's physicochemical properties, such as its pKa. acs.org This modification helped to reduce hERG channel affinity, a crucial aspect of its safety profile. acs.org

Preclinical pharmacokinetic studies in rats and dogs demonstrated that omarigliptin has low plasma clearance (0.9–1.1 mL/min/kg) and a long terminal half-life (11–22 hours). nih.gov The volume of distribution at steady state was found to be between 0.8 and 1.3 L/kg, and the oral bioavailability was high in both species. acs.orgnih.gov These preclinical data were predictive of a long half-life in humans, supporting the potential for once-weekly dosing. acs.org

Preclinical Pharmacokinetic Parameters of Omarigliptin

ParameterRatDog
Plasma Clearance (mL/min/kg)1.10.9
Terminal Half-life (h)1122
Volume of Distribution (L/kg)1.30.8
Oral BioavailabilityGoodGood (~100%)

Relationship Between Molecular Structure and Enzyme Selectivity

A hallmark of omarigliptin is its high selectivity for DPP-4 over other closely related proteases. This selectivity is a direct result of its specific molecular structure, which has been fine-tuned to interact optimally with the active site of DPP-4 while minimizing interactions with other enzymes.

The inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, has been linked to toxicity in preclinical studies. acs.org Therefore, achieving high selectivity against these enzymes was a critical objective in the design of omarigliptin. The structure of omarigliptin allows it to bind tightly to the active site of DPP-4, which has a unique shape and charge distribution. The key interactions, including the salt bridge with Glu205 and Glu206 and the hydrogen bond with Arg125, are specific to the DPP-4 active site. acs.org

In vitro pharmacology studies have demonstrated that omarigliptin is a highly selective inhibitor. It exhibits potent inhibition of DPP-4 with an IC50 of 1.6 nM, while its inhibitory activity against other proteases such as quiescent cell proline dipeptidase (QPP), fibroblast activation protein (FAP), prolyl endopeptidase (PEP), DPP-8, and DPP-9 is significantly weaker, with IC50 values greater than 67 µM. acs.org This represents a selectivity of over 40,000-fold for DPP-4. This high degree of selectivity is crucial for minimizing off-target effects and contributes to the favorable safety profile of the compound. patsnap.com

Enzyme Selectivity Profile of Omarigliptin

EnzymeIC50Selectivity vs. DPP-4
DPP-41.6 nM-
QPP> 67 µM> 41,875-fold
FAP> 67 µM> 41,875-fold
PEP> 67 µM> 41,875-fold
DPP-8> 67 µM> 41,875-fold
DPP-9> 67 µM> 41,875-fold

Advanced Research Applications and Future Directions

Role of Deuterated Compounds as Probes in Mechanistic Biology and Drug Discovery

Deuterated compounds like (2S,3S,5S)-Omarigliptin-d3 are invaluable as probes in mechanistic biology and drug discovery. researchgate.net The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. This effect is a cornerstone of their utility in research.

In mechanistic studies, deuterium labeling helps to elucidate complex biochemical pathways and reaction mechanisms. scielo.org.mxaquigenbio.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can determine whether the cleavage of a C-H bond is a rate-limiting step in a metabolic process. researchgate.net If the deuterated compound is metabolized more slowly than its non-deuterated counterpart, it confirms the involvement of that specific C-H bond in the metabolic pathway. scispace.com This provides detailed insights into how drugs like omarigliptin (B609743) are processed by enzymes, such as the cytochrome P450 (CYP) family. researchgate.net

In drug discovery, deuterated compounds serve multiple roles. They are used to:

Investigate Metabolic Stability: Deuteration can intentionally slow down metabolism at specific sites, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. researchgate.net

Act as Tracers: When the deuteration is metabolically "silent" (i.e., placed at a position not involved in rate-limiting metabolism), the labeled compound can be used as a tracer to follow the parent drug's journey through a biological system without altering its properties. researchgate.net

Serve as Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry, allowing for precise quantification of the non-labeled drug in complex biological samples. musechem.com

The ability to retain the biochemical potency and selectivity of the parent compound while offering these investigative advantages makes deuterated molecules powerful tools for researchers. researchgate.net

Methodological Advancements in Preclinical Drug Metabolism and Pharmacokinetic Research Facilitated by Isotopic Labeling

Isotopic labeling, including the use of stable isotopes like deuterium (²H) and carbon-13 (¹³C), has revolutionized preclinical drug metabolism and pharmacokinetic (DMPK) research. nih.govresearchgate.net this compound exemplifies a tool that facilitates more accurate and detailed absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net

The use of isotopically labeled compounds allows researchers to trace the metabolic fate of a drug with high sensitivity and selectivity, particularly when coupled with mass spectrometry (MS). researchgate.net This combination helps to overcome common analytical challenges such as chromatographic co-elutions and ion suppression in complex biological matrices. nih.gov By using a 1:1 mixture of the labeled and unlabeled drug, metabolites can be easily identified by their unique isotopic doublet patterns in the mass spectrum. scispace.com

Methodological advancements stemming from isotopic labeling in preclinical research are significant. They enable a more accurate prediction of human metabolism and a better understanding of a drug's disposition and potential toxicity before it enters clinical trials. aquigenbio.comnih.gov This approach improves the translation of data from animal models to human studies. aquigenbio.com

aquigenbio.comresearchgate.net
Advancement in Preclinical ResearchDescriptionKey BenefitCitation
Metabolite IdentificationLabeled compounds and their metabolites can be easily distinguished from endogenous molecules in biological samples using mass spectrometry.Rapid and unambiguous identification of metabolic pathways.
Accurate Quantification (PK Studies)Deuterated compounds like this compound serve as ideal internal standards for LC-MS/MS analysis, improving the accuracy of pharmacokinetic measurements.More reliable data on drug absorption, distribution, and clearance.

Investigation of Novel Pharmacological Activities and Repurposing Potential Based on Preclinical Findings

Preclinical research has uncovered novel pharmacological activities for omarigliptin beyond its primary role as a DPP-4 inhibitor for type 2 diabetes, suggesting potential for drug repurposing. nih.gov Drug repurposing is a strategy to identify new uses for approved or investigational drugs that are outside the scope of the original medical indication. nih.gov

One significant area of investigation is the potential neuroprotective effect of omarigliptin. A preclinical study in rats explored its ability to cross the blood-brain barrier (BBB). nih.gov The findings showed that after 28 days of multiple doses, omarigliptin effectively penetrated the BBB, achieving a brain/plasma concentration ratio of 0.42. nih.gov The study also found that omarigliptin elevated the concentration of glucagon-like peptide-1 (GLP-1) in the brain by 1.9-fold compared to a control group. nih.gov Furthermore, docking studies suggested that omarigliptin could interact with A2A adenosine (B11128) (A2AAR) and acetylcholine (B1216132) esterase (AChE) receptors, which are implicated in Parkinson's and Alzheimer's diseases, respectively. nih.gov

Other preclinical studies have pointed to additional therapeutic possibilities for omarigliptin:

Diabetic Nephropathy: Research on human renal glomerular endothelial cells suggested that omarigliptin could ameliorate high glucose-induced inflammation by suppressing the NLRP3 inflammasome, indicating a potential role in treating diabetic nephropathy. nih.gov

Cognitive Dysfunction: In a diabetic mouse model, omarigliptin was shown to improve cognitive function and protect against mitochondrial dysfunction in the hippocampus, suggesting a neuroprotective effect in the context of diabetes-associated cognitive decline. nih.gov

These preclinical findings provide a strong rationale for further investigation into repurposing omarigliptin for neurodegenerative diseases and other diabetes-related complications.

nih.gov
Potential Repurposing ApplicationKey Preclinical FindingModel SystemCitation
Neurodegenerative Diseases (e.g., Parkinson's)Crossed the blood-brain barrier; increased brain GLP-1 levels; docked with A2AAR and AChE receptors.Rats
Diabetic NephropathyReduced inflammation by inhibiting the NLRP3 inflammasome in response to high glucose.Human renal glomerular endothelial cells (in vitro)

Development of Isotopic Labeling Strategies for Related Drug Classes

The strategies for isotopic labeling are not confined to a single compound but are broadly applicable to related drug classes, such as other DPP-4 inhibitors. nih.gov DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that function by preventing the degradation of incretin (B1656795) hormones like GLP-1. nih.govemanresearch.org

The development of isotopic labeling strategies for this class involves several approaches, often tailored to the specific research question.

Stable Isotope Labeling (e.g., ²H, ¹³C): As with this compound, deuterium labeling is a common strategy to probe metabolic stability and pharmacokinetics. chemicalsknowledgehub.com For other DPP-4 inhibitors like sitagliptin (B1680988), labeled versions are used to study their effects on T-cell migration and to develop functional assays for enzyme activity. nih.govnih.gov Carbon-13 is another stable isotope used to create labeled substrates for DPP-4, enabling the development of non-invasive breath tests to measure enzyme activity in real-time. nih.gov

Radiolabeling (e.g., ¹⁴C): For comprehensive ADME studies, particularly those determining the mass balance of a drug, radiolabeling with isotopes like carbon-14 (B1195169) is a standard approach. chemicalsknowledgehub.com This allows for the tracking of all drug-related material in the body, ensuring a complete picture of its excretion. chemicalsknowledgehub.com

Late-Stage Functionalization: A key strategic consideration is the timing of isotope incorporation into the molecule's synthesis. chemicalsknowledgehub.com Late-stage labeling, where the isotope is introduced as late as possible in the synthetic route, is often preferred to reduce costs and timelines. chemicalsknowledgehub.com However, for metabolic stability, incorporating the label into the core structure (backbone) of the molecule is more robust to prevent its loss during metabolic processes. chemicalsknowledgehub.com

These labeling strategies are crucial for the continued development and understanding of DPP-4 inhibitors and other drug classes, enabling researchers to refine drug candidates and gain deeper insights into their mechanisms of action and disposition.

researchgate.netresearchgate.net
Labeling StrategyIsotope ExampleApplication for DPP-4 InhibitorsCitation
Metabolic ProbingDeuterium (²H)Investigating pharmacokinetic profiles and identifying metabolic hotspots to improve drug stability.
Enzyme Activity AssaysCarbon-13 (¹³C)Development of labeled substrates to create non-invasive breath tests for quantifying DPP-4 enzyme function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.